molecular formula C10H13N3O4 B10910725 methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10910725
M. Wt: 239.23 g/mol
InChI Key: DXPCAKHJVOHTDC-UHFFFAOYSA-N
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Description

Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the pyrazole ring. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various ester derivatives.

Scientific Research Applications

Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C10H13N3O4/c1-17-10(14)4-5-12-8(7-2-3-7)6-9(11-12)13(15)16/h6-7H,2-5H2,1H3

InChI Key

DXPCAKHJVOHTDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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